

FPA-124: An In-Depth Technical Guide to a Novel Akt Inhibitor

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Compound of Interest

Compound Name: Akt Inhibitor XI

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Abstract

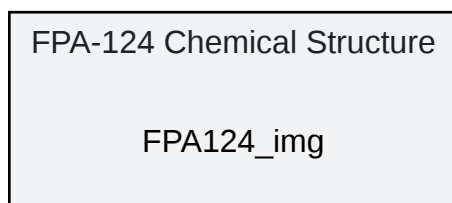
FPA-124 is a synthetic, cell-permeable copper (II) complex that has emerged as a potent and selective inhibitor of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB). By interacting with both the pleckstrin homology (PH) and kinase domains of Akt, FPA-124 effectively disrupts the PI3K/Akt/NF- κ B signaling pathway, a critical cascade often dysregulated in cancer and other diseases. This disruption leads to the induction of apoptosis and a reduction in cell proliferation, positioning FPA-124 as a promising candidate for further investigation in oncology and related fields. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of FPA-124, including detailed experimental protocols and a summary of its inhibitory effects.

Chemical Structure and Properties

FPA-124 is the dichloro copper (II) complex of the thiosemicarbazone derivative of 3-formylchromone. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |
|-------------------|---|--------------|
| Chemical Name | Dichloro[(2Z)-2-[(4-oxo-4H-1-benzopyran-3-yl)methylene]hydrazinecarbothioamide-κN2,κS]-copper | [1] |
| Alternate Names | FPA 124; 3-Formylchromone thiosemicarbazone, Cu(II)Cl2 Complex; Akt Inhibitor XI | [1] |
| CAS Number | 902779-59-3 | [1] |
| Molecular Formula | C ₁₁ H ₉ Cl ₂ CuN ₃ O ₂ S | [2] |
| Molecular Weight | 381.73 g/mol | [2] |
| Appearance | Crystalline solid | [1] |
| Solubility | Soluble in DMSO (up to 2 mg/mL or 5.24 mM) and ethanol. Insoluble in water. | [2] |
| Storage | Store at +4°C. | [1] |

Chemical Structure:



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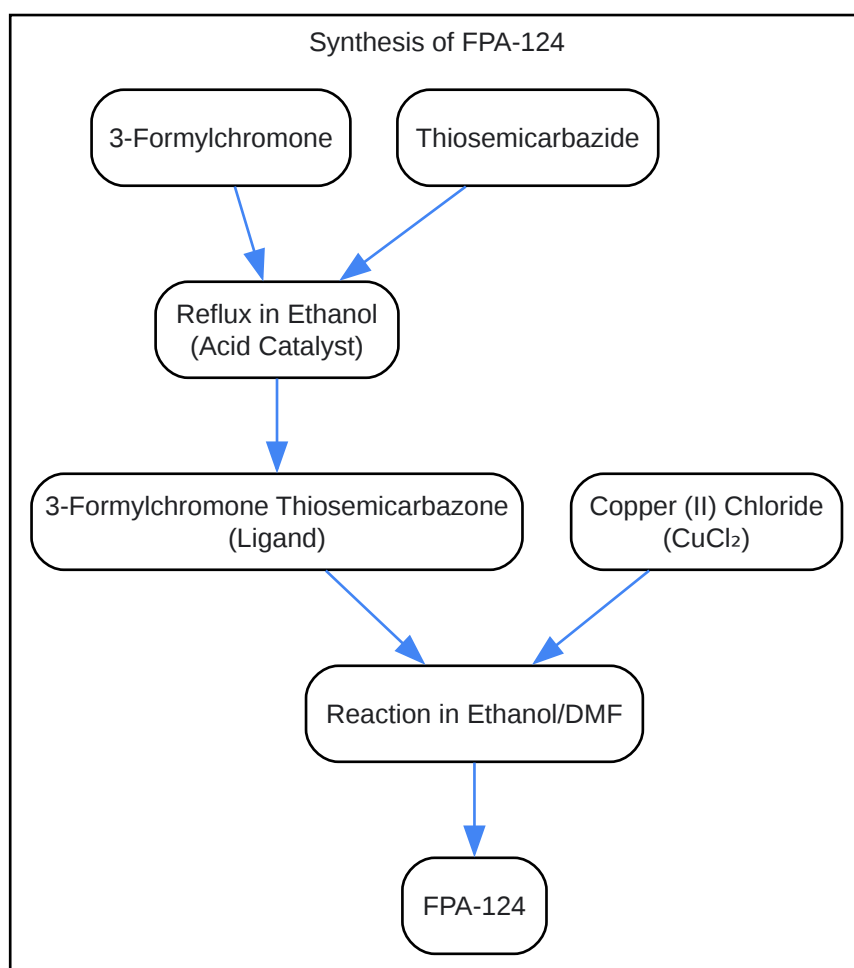
Caption: 2D structure of FPA-124.

Synthesis

The synthesis of FPA-124 involves a two-step process, beginning with the formation of the thiosemicarbazone ligand followed by complexation with copper (II) chloride. The general procedure is based on the methods described by Barve et al. (2006).

Experimental Protocol: Synthesis of FPA-124

- Synthesis of 3-Formylchromone Thiosemicarbazone (Ligand):
 - A solution of 3-formylchromone (1 mmol) in ethanol is added to a solution of thiosemicarbazide (1 mmol) in ethanol.
 - A few drops of a catalytic amount of an acid (e.g., acetic acid) are added to the mixture.
 - The reaction mixture is refluxed for several hours.
 - Upon cooling, the resulting precipitate (the thiosemicarbazone ligand) is filtered, washed with cold ethanol, and dried under vacuum.
- Synthesis of the Copper (II) Complex (FPA-124):
 - The synthesized 3-formylchromone thiosemicarbazone (1 mmol) is dissolved in a suitable solvent, such as a mixture of ethanol and DMF.
 - An ethanolic solution of copper (II) chloride dihydrate ($\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$) (1 mmol) is added dropwise to the ligand solution with constant stirring.
 - The reaction mixture is stirred at room temperature for several hours.
 - The resulting solid precipitate (FPA-124) is collected by filtration, washed with ethanol and diethyl ether, and then dried.



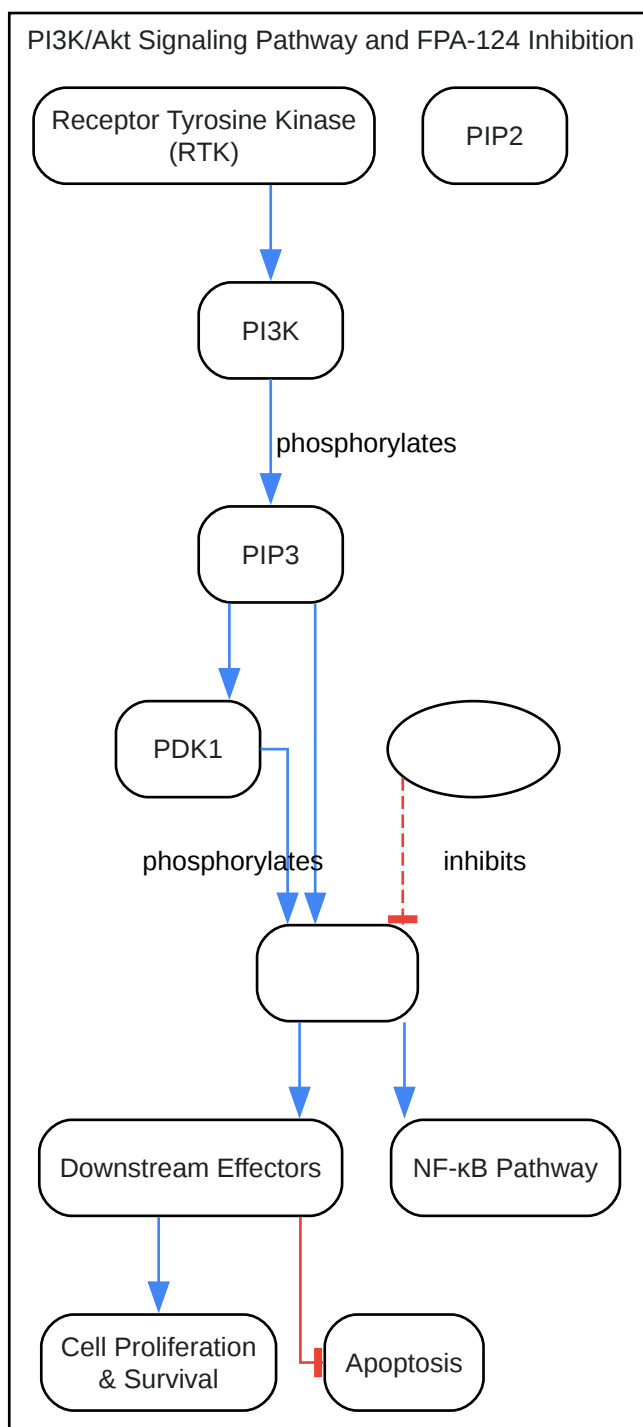
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Caption: Synthesis workflow for FPA-124.

Biological Activity and Mechanism of Action

FPA-124 is a selective inhibitor of Akt (PKB), a key node in the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and metabolism.[1] FPA-124 interacts with both the pleckstrin homology (PH) domain and the kinase domain of Akt, thereby inhibiting its activity.[1] This inhibition leads to downstream effects, including the inactivation of Nuclear Factor-kappa B (NF-κB) and the induction of apoptosis.[3]

The PI3K/Akt pathway is a major signaling cascade that regulates a wide range of cellular processes.[4] Dysregulation of this pathway is a common feature in many human cancers.[4]



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Caption: FPA-124 inhibits the PI3K/Akt signaling pathway.

In Vitro Efficacy

FPA-124 has demonstrated potent anti-proliferative activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

| Cell Line | Cancer Type | IC ₅₀ (μM) | Reference(s) |
|-----------|-------------------|-----------------------|---------------------|
| BT20 | Breast Cancer | 7 | [2] |
| PC-3 | Prostate Cancer | 10 | [2] |
| COLO 357 | Pancreatic Cancer | 34 | [2] |
| BxPC-3 | Pancreatic Cancer | 55 | [2] |
| Akt | Kinase Assay | 0.1 | [1] |

Experimental Protocols

The following are generalized protocols for key assays used to characterize the biological activity of FPA-124.

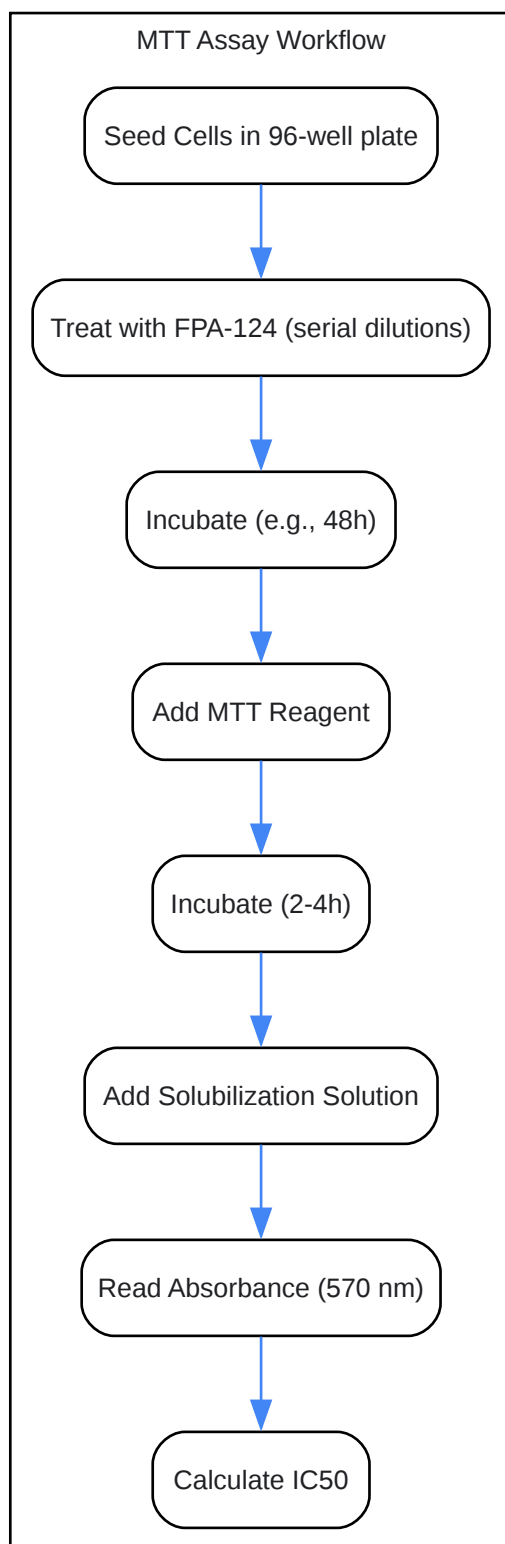
Cell Proliferation Assay (MTT Assay)

This protocol is used to determine the IC₅₀ value of FPA-124 in various cancer cell lines.

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[\[5\]](#)
- Compound Treatment: Treat the cells with serial dilutions of FPA-124 (e.g., 0.1 to 100 μM) and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[\[6\]](#)
- Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[\[6\]](#)

- Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[\[6\]](#)
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value using non-linear regression analysis.[\[5\]](#)



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Caption: Workflow for the MTT cell proliferation assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by FPA-124.

Protocol:

- **Cell Treatment:** Treat cells with FPA-124 at various concentrations for a specified time. Include both negative (vehicle) and positive (e.g., staurosporine) controls.
- **Cell Harvesting:** Harvest both adherent and floating cells and wash with cold PBS.[7]
- **Staining:** Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
- **Incubation:** Incubate the cells in the dark at room temperature for 15-20 minutes.
- **Flow Cytometry Analysis:** Analyze the stained cells by flow cytometry.[7]
 - Live cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

FPA-124 is a well-characterized inhibitor of the Akt signaling pathway with demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its defined chemical structure, established synthesis route, and clear mechanism of action make it a valuable tool for cancer research and a potential lead compound for the development of novel anticancer therapeutics. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

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